[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine

Catalog No.
S15873962
CAS No.
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine

Product Name

[Cyclopropyl(pyridin-3-yl)methyl](methyl)amine

IUPAC Name

1-cyclopropyl-N-methyl-1-pyridin-3-ylmethanamine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-11-10(8-4-5-8)9-3-2-6-12-7-9/h2-3,6-8,10-11H,4-5H2,1H3

InChI Key

BWNGWCUFTFMRKT-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CC1)C2=CN=CC=C2

Cyclopropyl(pyridin-3-yl)methyl(methyl)amine is a chemical compound characterized by the molecular formula C10H14N2C_{10}H_{14}N_2. It features a cyclopropyl group attached to a pyridine ring at the 3-position, along with a methylamine moiety. This unique structure contributes to its distinctive chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding cyclopropyl(pyridin-3-yl)methyl ketone.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride or sodium borohydride, which may produce cyclopropyl(pyridin-3-yl)methylamine.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, involving halogens or nucleophiles.

Research indicates that Cyclopropyl(pyridin-3-yl)methyl(methyl)amine exhibits potential biological activity, particularly in the context of drug discovery. It has been explored for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic effects. Its unique structure allows it to engage in specific interactions that could be beneficial in developing treatments for neurological disorders and antimicrobial applications.

The synthesis of Cyclopropyl(pyridin-3-yl)methyl(methyl)amine typically involves the reaction of cyclopropylmethylamine with pyridine-3-carbaldehyde. This reaction is generally conducted under controlled conditions using solvents such as ethanol or methanol and may require heating to facilitate product formation. Following the reaction, purification techniques like recrystallization or chromatography are employed to isolate the desired compound.

Industrial Production

In industrial settings, the production process may involve optimizing reaction conditions for higher yields and purity. Automated equipment may be used for mixing, heating, and purification to streamline the synthesis process.

Cyclopropyl(pyridin-3-yl)methyl(methyl)amine finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored as a precursor for drug development due to its structural properties.
  • Industry: Utilized in producing specialty chemicals and materials.

Several compounds share structural similarities with Cyclopropyl(pyridin-3-yl)methyl(methyl)amine. Notable examples include:

  • Cyclopropyl(pyridin-4-yl)methylamine
  • Cyclopropyl(pyridin-2-yl)methylamine
  • Cyclopropyl(4-methylpyridin-2-yl)methylamine

Uniqueness

Cyclopropyl(pyridin-3-yl)methyl(methyl)amine is distinguished by its specific structural arrangement, which imparts unique chemical reactivity and biological properties compared to other similar compounds. Its ability to interact with biological systems may lead to novel pharmacological applications that are not observed in structurally related compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.115698455 g/mol

Monoisotopic Mass

162.115698455 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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